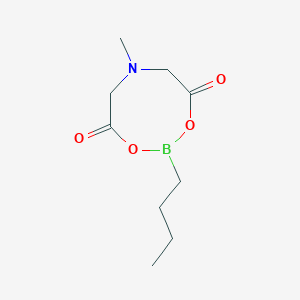
2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as DIBOC, is a boronic acid derivative that has been widely used in organic chemistry as a protecting group for amino acids and other functional groups. DIBOC is a white crystalline solid that is soluble in many organic solvents and has a melting point of 118 °C.
Mechanism of Action
The mechanism of action of 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a protecting group involves the formation of a boronate ester with the amine or other functional group. This boronate ester is stable under a wide range of reaction conditions and can be easily removed under mild conditions using a variety of reagents.
Biochemical and Physiological Effects:
2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione does not have any known biochemical or physiological effects, as it is primarily used as a reagent in organic chemistry.
Advantages and Limitations for Lab Experiments
2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several advantages as a protecting group, including its stability under a wide range of reaction conditions, its ease of removal, and its compatibility with a wide range of functional groups. However, 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione also has some limitations, including its relatively low reactivity and the need for special precautions when handling boronic acids.
Future Directions
There are several potential future directions for research involving 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. One area of interest is the development of new methods for the synthesis of 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione and related boronic acid derivatives. Another area of interest is the use of 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in the synthesis of new bioactive compounds, particularly in the development of new antibiotics and anticancer agents. Additionally, there is potential for the use of 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in the development of new materials, such as polymers and catalysts.
Scientific Research Applications
2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been widely used in organic chemistry as a protecting group for amino acids and other functional groups. It is an effective protecting group due to its stability under a wide range of reaction conditions and its ease of removal. 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been used in the synthesis of many bioactive compounds, including antibiotics, enzyme inhibitors, and anticancer agents.
properties
IUPAC Name |
2-butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BNO4/c1-3-4-5-10-14-8(12)6-11(2)7-9(13)15-10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALLLRUHYHWPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746246 | |
| Record name | 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1104637-43-5 | |
| Record name | 2-Butyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Benzyl-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B1512719.png)
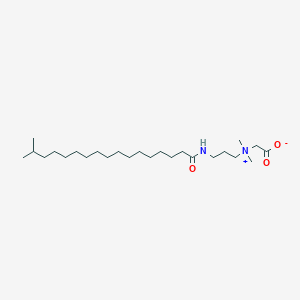
![Methyl 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1512724.png)
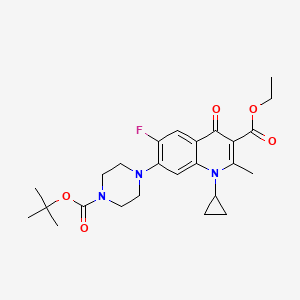
![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)
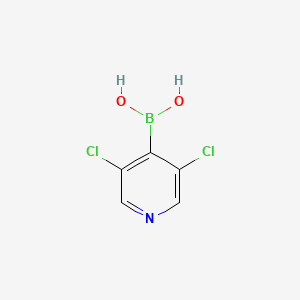


![2-Chloro-1-(4'-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1512738.png)

![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)

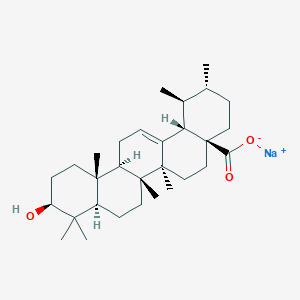
![3,9-Dibromo-5,11-bis(2-hexyldecyl)-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B1512750.png)